molecular formula C10H18O5 B067737 (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one CAS No. 169396-08-1

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one

Cat. No. B067737
M. Wt: 218.25 g/mol
InChI Key: YNOAXFAKHFTGJD-WEDXCCLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one is a chemical compound that belongs to the class of oxolanones. It is a chiral molecule that exhibits stereochemistry at three different positions. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biotechnology.

Mechanism Of Action

The mechanism of action of (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one involves the inhibition of various enzymes and signaling pathways that are essential for cell survival and proliferation. The compound binds to specific targets in the cell, such as DNA, RNA, and proteins, and disrupts their function. This leads to the activation of apoptotic pathways and the inhibition of cell division.

Biochemical And Physiological Effects

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one exhibits various biochemical and physiological effects on the body. It has been shown to reduce inflammation, improve immune function, and enhance cognitive function. The compound also exhibits antioxidant activity, which helps to protect the body against oxidative stress and damage.

Advantages And Limitations For Lab Experiments

The advantages of using (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one in lab experiments include its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize and purify, which makes it a convenient tool for research. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research on (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one. One potential avenue is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the exploration of the compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of (3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one involves the reaction of butyl vinyl ether with ethyl glyoxylate in the presence of a chiral catalyst. The reaction proceeds through a Diels-Alder cycloaddition mechanism, which results in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits strong antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound acts by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity against various bacterial and fungal strains.

properties

CAS RN

169396-08-1

Product Name

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(3R,4S,5S)-5-butyl-5-ethoxy-3,4-dihydroxyoxolan-2-one

InChI

InChI=1S/C10H18O5/c1-3-5-6-10(14-4-2)8(12)7(11)9(13)15-10/h7-8,11-12H,3-6H2,1-2H3/t7-,8+,10+/m1/s1

InChI Key

YNOAXFAKHFTGJD-WEDXCCLWSA-N

Isomeric SMILES

CCCC[C@]1([C@H]([C@H](C(=O)O1)O)O)OCC

SMILES

CCCCC1(C(C(C(=O)O1)O)O)OCC

Canonical SMILES

CCCCC1(C(C(C(=O)O1)O)O)OCC

synonyms

2(3H)-Furanone,5-butyl-5-ethoxydihydro-3,4-dihydroxy-,[3R-(3alpha,4alpha,5bta)]-(9CI)

Origin of Product

United States

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